7-(4-Methoxyphenyl)-2,4-pteridinediol
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Overview
Description
7-(4-methoxyphenyl)pteridine-2,4-diol is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that are widely found in biological systems, particularly in flavin-based redox cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)pteridine-2,4-diol typically involves the construction of the pteridine core followed by the introduction of the 4-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization and functional group modifications to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 7-(4-methoxyphenyl)pteridine-2,4-diol are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)pteridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
7-(4-methoxyphenyl)pteridine-2,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)pteridine-2,4-diol involves its interaction with molecular targets such as enzymes and redox-active proteins. The compound can participate in electron transfer reactions, influencing various biochemical pathways. Its ability to undergo redox cycling makes it a valuable tool in studying oxidative stress and related cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Known for its fluorescence properties and use as a pH indicator.
7-(4-methoxyphenyl)pteridine-2,4-diamine: Shares structural similarities but differs in its functional groups and reactivity.
Uniqueness
7-(4-methoxyphenyl)pteridine-2,4-diol stands out due to its specific redox properties and structural resemblance to natural cofactors. This uniqueness makes it particularly valuable in biochemical and medicinal research, where it can mimic or interfere with natural biological processes .
Properties
Molecular Formula |
C13H10N4O3 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O3/c1-20-8-4-2-7(3-5-8)9-6-14-10-11(15-9)16-13(19)17-12(10)18/h2-6H,1H3,(H2,15,16,17,18,19) |
InChI Key |
LQVUFGDEIPMWPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O |
Origin of Product |
United States |
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